カピバセルチブ

概要

説明

Capivasertib, sold under the brand name Truqap, is an anti-cancer medication used for the treatment of breast cancer . It is taken by mouth . It is used in combination with fulvestrant (Faslodex) for adults with hormone receptor-positive, human epidermal growth factor receptor 2-negative locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN-alterations .

Molecular Structure Analysis

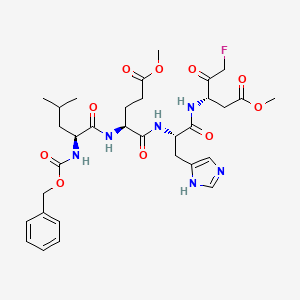

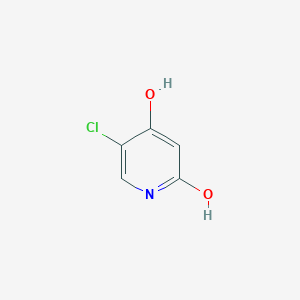

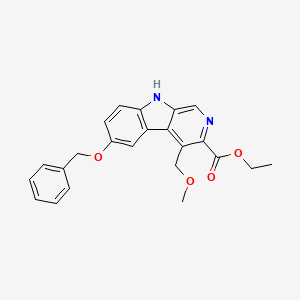

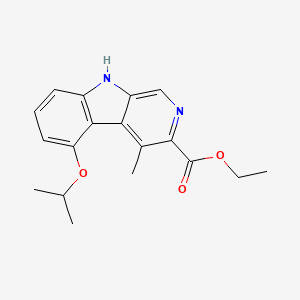

Capivasertib has the molecular formula C21H25ClN6O2 . It is a small molecule that inhibits 3 isoforms of serine and threonine kinase AKT, specifically AKT1, AKT2, and AKT3 .

Chemical Reactions Analysis

Capivasertib is analyzed for its concentration in plasma samples using solid-phase extraction followed by reversed-phase high-performance liquid chromatography with tandem mass spectrometric detection .

In Vivo

Capivasertib has been studied in a variety of preclinical and clinical settings, with particular focus on its potential as an anti-cancer agent. In vivo studies have demonstrated that capivasertib is effective in reducing tumor growth in several different cancer models, including lung, breast, and prostate cancer. In addition, capivasertib has been shown to be effective in reducing tumor growth in animal models of melanoma, glioblastoma, and ovarian cancer.

In Vitro

Capivasertib has also been studied in vitro, with studies demonstrating that the compound is effective in inhibiting the growth of a variety of cancer cell lines, including lung, breast, and prostate cancer. In addition, capivasertib has been shown to be effective in inhibiting the growth of melanoma, glioblastoma, and ovarian cancer cell lines.

作用機序

Target of Action

Capivasertib is a potent, selective inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3) . These kinases play a crucial role in the PI3K/AKT pathway, which regulates cell proliferation, growth, and survival .

Mode of Action

Biochemical Pathways

The primary biochemical pathway affected by capivasertib is the PI3K/AKT pathway . This pathway is frequently dysregulated in cancer , particularly in hormone receptor-positive, HER2-negative breast cancer . By inhibiting AKT, capivasertib disrupts this pathway, leading to decreased cell proliferation and growth .

Pharmacokinetics

Patients receive oral capivasertib 400 mg twice daily on an intermittent schedule (4 days on/3 days off) . A study evaluating the drug-drug interaction risk of capivasertib with the cytochrome P450 3A substrate midazolam in previously treated adults with advanced solid tumors showed that capivasertib–midazolam coadministration increased midazolam exposure . This indicates that capivasertib is a weak CYP3A inhibitor at 400 mg BID on an intermittent schedule .

Result of Action

Action Environment

The efficacy and safety of capivasertib can be influenced by various environmental factors. For instance, substrates for CYP3A4, multidrug and toxin extrusion 1 (MATE1), or organic cation transporter 2 (OCT2) transport were either avoided or used cautiously, and statins were avoided or used at capped doses . Furthermore, the presence of certain genetic alterations in the tumor environment, such as mutations in the PIK3CA, AKT1, or PTEN genes, can impact the effectiveness of capivasertib .

生物活性

Capivasertib has been shown to be effective in reducing tumor growth in several different cancer models, including lung, breast, and prostate cancer. In addition, capivasertib has been shown to be effective in reducing tumor growth in animal models of melanoma, glioblastoma, and ovarian cancer. Capivasertib has also been shown to inhibit the growth of a variety of cancer cell lines, including lung, breast, and prostate cancer. In addition, capivasertib has been shown to be effective in inhibiting the growth of melanoma, glioblastoma, and ovarian cancer cell lines.

Biochemical and Physiological Effects

Capivasertib has been shown to inhibit the activity of AKT, which is involved in the regulation of cell growth, survival, and proliferation. In addition, capivasertib has been shown to inhibit the activity of other proteins involved in the regulation of cell cycle progression, cell migration, and angiogenesis.

実験室実験の利点と制限

The main advantage of using capivasertib in laboratory experiments is its high potency and selectivity for the AKT family of kinases. In addition, capivasertib has been shown to be effective in reducing tumor growth in several different cancer models, and in inhibiting the growth of a variety of cancer cell lines. However, one limitation of using capivasertib in laboratory experiments is that it is only effective in inhibiting the activity of AKT, and not other proteins involved in the regulation of cell cycle progression, cell migration, and angiogenesis.

将来の方向性

For research include further investigation into the efficacy of capivasertib in different cancer models and cell lines, as well as further exploration of its potential to inhibit other proteins involved in the regulation of cell cycle progression, cell migration, and angiogenesis. In addition, further research could also be conducted into the mechanism of action of capivasertib and its potential to be used in combination with other drugs to enhance its efficacy. Finally, further research could be conducted into the pharmacokinetics and pharmacodynamics of capivasertib, as well as its potential for use in clinical trials.

科学的研究の応用

乳がん治療

カピバセルチブは、フルベストラントとの併用で、ホルモン受容体(HR)陽性、ヒト上皮成長因子2(HER2)陰性、局所進行または転移性乳がんの特定の遺伝子変異を持つ成人患者さんの治療に承認されています 。この承認は、内分泌療法レジメンで進行した患者さんに新たな治療選択肢を提供するという、重要なマイルストーンです。

前立腺がん治療

この薬剤は、去勢抵抗性前立腺がんおよびホルモン感受性前立腺がんの治療において、他の抗がん剤との併用で、第III相臨床試験段階にあります 。これは、特に進行期の患者さんにとって、前立腺がん治療の重要なニーズに対応する可能性を示しています。

トリプルネガティブ乳がん

カピバセルチブは、標的治療法がない特に攻撃的な疾患である、トリプルネガティブ乳がんの治療効果についても調査中です 。カピバセルチブとパクリタキセルの併用療法が、局所進行または転移性トリプルネガティブ乳がんに対する一次治療として評価されています。

薬物動態の調節

研究によると、カピバセルチブは、進行固形腫瘍患者におけるCYP3A4基質であるミダゾラムの薬物動態を調節できることが示されています 。これは、カピバセルチブが他の薬剤の代謝に影響を与える可能性があり、がん治療における薬物相互作用の管理に重要であることを示唆しています。

COVID-19の臨床応用

研究によると、カピバセルチブはSARS-CoV-2の細胞侵入を制限する可能性があり、COVID-19の潜在的な臨床応用を示唆しています 。この予期せぬ応用は、特に重症化リスクの高いがん患者さんのCOVID-19治療のための新しい道を開く可能性があります。

薬剤耐性がん

カピバセルチブは、臨床試験において、薬剤耐性乳がんに対する経口低分子AKT阻害剤として、顕著な抗腫瘍活性を示しています 。耐性機構を克服する能力は、オンコロジー薬の薬局方における貴重な資産となっています。

内分泌療法抵抗性

ホルモン受容体陽性、HER2陰性の進行乳がん患者において、カピバセルチブは、以前の内分泌療法中にまたはその後、病気が進行した患者さんの無増悪生存期間を改善することが示されています 。この応用は、標準療法への耐性を発達させた後、治療選択肢が限られている患者さんにとって特に重要です。

CYP3A阻害

ミダゾラムとの相互作用研究では、カピバセルチブがCYP3Aの弱い阻害剤として作用することも明らかになりました 。この特性は、併用療法の設計において、併用薬の薬理効果を最適化するために活用できます。

Safety and Hazards

The most common adverse reactions of Capivasertib include diarrhea, cutaneous adverse reactions, increased random glucose, decreased lymphocytes, decreased hemoglobin, increased fasting glucose, nausea, fatigue, decreased leukocytes, increased triglycerides, decreased neutrophils, increased creatinine, vomiting, and stomatitis . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

生化学分析

Biochemical Properties

Capivasertib functions as an inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). By inhibiting these kinases, capivasertib prevents the phosphorylation of downstream AKT substrates, which are crucial for various cellular processes such as cell division, apoptosis, and metabolism . The interaction of capivasertib with AKT is highly specific, as the drug is designed to fit precisely into the active site of the kinase, thereby blocking its activity .

Cellular Effects

Capivasertib has profound effects on cellular processes. It inhibits the AKT signaling pathway, which is often overactive in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, capivasertib affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to decrease glucose uptake and glycolysis in cancer cells, thereby reducing their energy supply .

Molecular Mechanism

The molecular mechanism of capivasertib involves its binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of AKT substrates, which are involved in various cellular processes. By blocking AKT activity, capivasertib disrupts cell survival signals, leading to increased apoptosis and reduced cell proliferation . Furthermore, capivasertib has been shown to affect gene expression by inhibiting the transcription of genes involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of capivasertib have been observed to change over time. The drug is administered on an intermittent schedule (four days on, three days off) to balance efficacy and tolerability . Over time, capivasertib has been shown to maintain its stability and effectiveness in inhibiting AKT activity. Long-term studies have demonstrated that capivasertib can lead to sustained inhibition of tumor growth and progression .

Dosage Effects in Animal Models

In animal models, the effects of capivasertib vary with different dosages. At lower doses, capivasertib effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as diarrhea, rash, and increased blood glucose levels have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing side effects.

Metabolic Pathways

Capivasertib is primarily metabolized by the enzymes CYP3A4 and UGT2B7 . These enzymes facilitate the breakdown of capivasertib into its metabolites, which are then excreted from the body. The metabolic pathways of capivasertib are crucial for its clearance and overall pharmacokinetics .

Transport and Distribution

Capivasertib is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including tumors . The drug’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes . Capivasertib’s localization within tissues is essential for its therapeutic effects, as it needs to reach the target cells to inhibit AKT activity effectively.

Subcellular Localization

Capivasertib’s subcellular localization is primarily within the cytoplasm, where it interacts with AKT. The drug’s ability to localize within the cytoplasm is crucial for its inhibitory effects on AKT activity . Additionally, capivasertib may undergo post-translational modifications that influence its localization and activity within cells .

特性

IUPAC Name |

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUBGYFRJFOXQC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150710 | |

| Record name | AZD-5363 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1143532-39-1 | |

| Record name | AZD-5363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1143532391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capivasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-5363 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPIVASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFR23M21IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)